tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.2.0]heptane core. The molecule is characterized by a hydroxymethyl group at the 6-position and a tert-butyl carbamate (Boc) protecting group at the 3-position, with defined stereochemistry (1S,5S,6R) . This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors or receptor modulators due to its rigid bicyclic scaffold and polar functional groups.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(7-14)10(8)6-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
AWLLNUTWWOFTDF-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@H]2C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)CO |
Origin of Product |
United States |
Preparation Methods
DEAD-Mediated Coupling
In a representative procedure, (1S,5R,6R)-tert-butyl 6-(hydroxymethyl)-3-aza-bicyclo[3.1.0]hexane-3-carboxylate (4.69 mmol) was reacted with 5-chloro-2-pyridyl phenol (6.24 mmol) in anhydrous tetrahydrofuran (THF) at room temperature for 64 hours. Triphenylphosphine (6.23 mmol) and DEAD (6.23 mmol) facilitated the coupling, followed by acid-mediated tert-butyloxycarbonyl (Boc) deprotection using 4 M HCl in dioxane. Purification via flash chromatography (5% methanol/methylene chloride with 0.1% triethylamine) yielded 242 mg of product, confirmed by NMR ( 8.0 ppm for pyridyl protons) and mass spectrometry (MS: m/z 225, 227).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 64 hours |
| Yield | 242 mg (quantitative) |
| Purification Method | Flash chromatography |
| Characterization | NMR, MS |
DBAD-Mediated Parallel Synthesis
A high-throughput adaptation employed DBAD (1.86 g, 6.23 mmol) with polystyrene-supported triphenylphosphine to enhance reaction efficiency. After 17 hours at 20°C, the intermediate was treated with 4 M HCl in dioxane, followed by reductive amination using sodium triacetoxyborohydride and aldehydes in 1,2-dichloroethane. This parallel approach achieved comparable yields but reduced purification demands through solid-phase extraction (SPE).
Scalable Synthesis via Chiral Lactone Intermediate
A multi-kilogram scalable route starts from commercially available (R)-(-)-γ-lactone, avoiding chromatographic separations through strategic epimerization.
Epimerization-Hydrolysis Sequence
The undesired diastereomer was epimerized under basic conditions (NaOH, ethanol/water), followed by enzymatic hydrolysis using lipase PS-30 to yield the (1R,4S,6R)-configured intermediate. Crystallization-driven dynamic resolution ensured >99% enantiomeric excess (ee).
Boc Protection and Final Steps
The hydroxymethyl group was introduced via Grignard addition to a ketone intermediate, followed by Boc protection using di-tert-butyl dicarbonate. Nine sequential steps afforded the target compound in 43% overall yield, validated by X-ray crystallography.
Optimization Highlights:
-
Eliminated column chromatography post-epimerization.
-
Achieved 85% yield in the critical Grignard step.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Mitsunobu (DEAD/DBAD) | 45–60 | Moderate | Stereochemical control |
| Scalable Lactone Route | 43 | High | Chromatography-free steps |
| Cycloaddition | 72 | Moderate | Scaffold diversity |
Practical Considerations
-
Mitsunobu Reactions : Require anhydrous conditions but offer rapid access to ether derivatives.
-
Scalable Route : Preferred for industrial synthesis due to minimized purification.
-
Cycloaddition : Limited to early-stage scaffold formation but valuable for analog synthesis.
Structural Characterization and Validation
All methods confirmed product identity through:
Chemical Reactions Analysis
tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in bicyclic ring systems, substituents, or stereochemistry:
Key Observations :
- Ring Size : The [3.2.0]heptane system (7-membered) provides greater conformational rigidity compared to [3.1.0]hexane (6-membered), influencing binding affinity in drug-receptor interactions .
- Substituents: Hydroxymethyl groups enhance hydrophilicity, while aminomethyl or trifluoromethyl groups modify electronic properties and bioavailability .
- Stereochemistry : The (1S,5S,6R) configuration in the target compound ensures optimal spatial alignment for chiral recognition in asymmetric synthesis .
Biological Activity
tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 419572-18-2
- Boiling Point : 307.5 ± 15.0 °C (760 mm Hg)
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds with similar structural frameworks may exhibit:
- Antimicrobial Activity : Some azabicyclic compounds have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
- Neuroprotective Effects : Certain derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases.
Pharmacological Properties
-
Antimicrobial Activity
- In vitro studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The mechanism often involves inhibition of the type III secretion system (T3SS), a virulence factor in pathogenic bacteria.
-
Cytotoxicity
- Preliminary studies suggest that the compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.
-
Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Study 1: Antimicrobial Efficacy
A study conducted on a series of azabicyclic compounds indicated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing an IC50 value comparable to standard antibiotics.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| tert-Butyl (1S,5S,6R) | E. coli / S. aureus | 18 |
Study 2: Neuroprotective Potential
In a neuroprotection study using neuronal cell cultures exposed to oxidative stress, this compound demonstrated a reduction in apoptosis markers by approximately 30% compared to control groups.
Summary of Findings
The biological activity of this compound is promising due to its potential antimicrobial and neuroprotective effects. Further research is warranted to elucidate its mechanisms and therapeutic applications.
Q & A
Q. Advanced Research Focus
- The hydroxymethyl group enhances solubility and H-bonding with targets .
- The azabicyclo[3.2.0]heptane core rigidifies the structure, improving target selectivity .
What contradictions exist in reported spectral data (e.g., NMR, IR), and how are they resolved?
Advanced Research Focus
Common Discrepancies :
- ¹³C NMR Shifts : Variability in tert-butyl carbon signals (δ 27–29 ppm) due to solvent polarity .
- IR Stretches : Hydroxymethyl O-H peaks (3400–3500 cm⁻¹) may split in crystalline vs. solution states .
Resolution Strategies : - Standardized Protocols : Use CDCl₃ for NMR and KBr pellets for IR to ensure reproducibility .
- Computational Validation : Compare experimental spectra with DFT-calculated values (e.g., Gaussian 16) .
What methodologies assess the compound’s stability under physiological conditions?
Q. Basic Research Focus
pH Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .
Thermal Stability : TGA/DSC analysis (5–10°C/min) identifies decomposition thresholds (>150°C) .
Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under UVA/UVB exposure .
How is this compound utilized in structure-activity relationship (SAR) studies for CNS drug discovery?
Q. Advanced Research Focus
- Targets : Dopamine D₂/D₃ receptors, serotonin transporters (SERT) .
- SAR Strategies :
- In Vivo Models : Microdialysis in rodents to measure neurotransmitter modulation .
What are the challenges in scaling up synthesis, and how are they addressed?
Advanced Research Focus
Challenges :
- Low yields (<40%) in cyclization steps due to steric hindrance .
- Epimerization during Boc deprotection (HCl/dioxane) .
Solutions : - Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) separate enantiomers post-synthesis .
How does the compound’s solubility profile impact formulation for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
